N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications
Diversified Synthesis Approaches
Research demonstrates diversified synthesis methods for triazoloquinoxaline derivatives. For instance, An et al. (2017) presented a protocol employing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, enabling rapid access to structurally varied and complex fused tricyclic scaffolds (Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017). This method highlights the adaptability of synthetic routes to produce a broad range of triazoloquinoxaline compounds.
Pharmacological Potential
Several studies have investigated the pharmacological potential of triazoloquinoxaline derivatives. For example, Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity. Among these, certain compounds exhibited significant activity, underscoring the potential of these derivatives in developing new therapeutic agents (Chunbo Zhang, X. Cui, Lan Hong, Zhe-Shan Quan, H. Piao, 2008).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at anticancer activity has also been reported. Reddy et al. (2015) designed and synthesized a new series of urea derivatives, showing significant cytotoxicity against certain cancer cell lines, indicating the potential of these compounds in cancer research (B. N. Reddy, P. V. G. Reddy, P. S. Reddy, S. Reddy, Sirigireddy Sudharsan Reddy, M. Pathak, 2015).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)12-19(28)23-15-11-14(22)10-9-13(15)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKGEKCNAVBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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